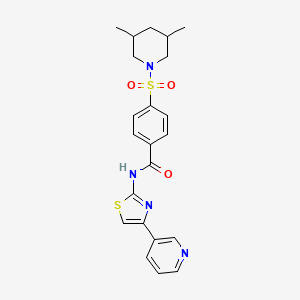

![molecular formula C10H6FN3O B2508662 8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one CAS No. 331443-90-4](/img/structure/B2508662.png)

8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one” is a biologically active molecule . It has been studied both theoretically and experimentally . This compound has been evaluated as a new inhibitor of hepatitis B .

Synthesis Analysis

A method for the synthesis of “8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one” has been developed . The title compound was crystallized from acetonitrile .Molecular Structure Analysis

The single-crystal X-ray analysis has revealed that it exists in a monoclinic P2 1 /n space group, with one molecule in the asymmetric part of the unit cell . The parameters are a = 16.366 (3) Å, b = 6.0295 (14) Å, c = 21.358 (4) Å, β = 105.21 (2)°, V = 2033.7 (7) Å 3 and Z = 4 .Physical And Chemical Properties Analysis

The methoxy group was slightly non-coplanar to the aromatic cycle (the C25-O2-C24-C23 torsion angle was 8.7 (7)°) despite the essential repulsion between hydrogen atoms of the methyl group and cyclic atoms .Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

Synthesis and Hepatitis B Virus Inhibition : A study detailed the synthesis of a specific derivative of 8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one and evaluated its inhibitory activity against Hepatitis B virus (HBV). This compound demonstrated nanomolar inhibitory activity in vitro (Ivashchenko et al., 2019).

Efficient Synthesis Methodology : Another research focused on developing an efficient synthesis approach for 3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one derivatives. The study emphasized the ecological method used for the key compound isothiocyanate, replacing a potential air pollutant (thiophosgene) (Barone & Catalfo, 2017).

Pd-Catalyzed Synthesis of Core Structures : Another paper reported the synthesis of various core structures including pyrimido[4,5-b] and [5,4-b]indoles using Pd-catalyzed amidation and cyclizations (Kumar, Rao, & Nagarajan, 2012).

Pharmaceutical and Biological Research

Anticancer Activity : A study synthesized novel coumarins with pyrimidine, pyrazole, and pyrimido[5,4-b]indole moieties and screened them for anticancer activity. One derivative showed significant activity against Non-Small Cell Lung Cancer cell lines (Galayev et al., 2015).

Antiviral Activity : Research on sugar-modified pyrimido[4,5-b]indole nucleosides showed that some derivatives exhibited notable anti-HCV and anti-dengue activities (Konč et al., 2017).

Antibacterial and Anticancer Effects : A novel series of indol-5,8-pyrimido[4,5-d]pyrimidine derivatives were synthesized and evaluated for antibacterial and anticancer activities. Some showed effective antibacterial activity against tested pathogens and cytotoxicity against various cancer cell lines (Venkatesh, Bodke, & AdityaRaoS, 2020).

Propiedades

IUPAC Name |

8-fluoro-3,5-dihydropyrimido[5,4-b]indol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FN3O/c11-5-1-2-7-6(3-5)8-9(14-7)10(15)13-4-12-8/h1-4,14H,(H,12,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJRIZGSAMDNDAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C3=C(N2)C(=O)NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(6-fluoropyridine-3-carbonyl)-1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepin-2-one](/img/structure/B2508579.png)

![2-[5-amino-3-(4-propylphenyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B2508580.png)

![6-ethyl 3-methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2508583.png)

![4-(3-allyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzamide](/img/structure/B2508587.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(4-fluorophenyl)azepan-1-yl)ethanone](/img/structure/B2508592.png)

![N'-((E)-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)-3,4,5-trimethoxybenzenecarbohydrazide](/img/structure/B2508594.png)

![2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2508597.png)

![1-[(3,4-Diethoxyphenyl)acetyl]-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2508600.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2508601.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B2508602.png)